molecular formula C13H7BrClN3O2 B14181873 5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione CAS No. 918961-34-9

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione

Cat. No.: B14181873
CAS No.: 918961-34-9
M. Wt: 352.57 g/mol
InChI Key: ZHEBDDJFTMKUSE-UHFFFAOYSA-N
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Description

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a bromoanilino group at the 5-position, a chloro group at the 6-position, and a dione structure at the 4,7-positions of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis and purification techniques, such as column chromatography, can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted derivative .

Scientific Research Applications

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Bromoanilino)-6-chloro-1H-indazole-4,7-dione is unique due to its specific substitution pattern and the presence of both bromo and chloro groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

918961-34-9

Molecular Formula

C13H7BrClN3O2

Molecular Weight

352.57 g/mol

IUPAC Name

5-(3-bromoanilino)-6-chloro-1H-indazole-4,7-dione

InChI

InChI=1S/C13H7BrClN3O2/c14-6-2-1-3-7(4-6)17-11-9(15)13(20)10-8(12(11)19)5-16-18-10/h1-5,17H,(H,16,18)

InChI Key

ZHEBDDJFTMKUSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)NC2=C(C(=O)C3=C(C2=O)C=NN3)Cl

Origin of Product

United States

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